(1,1'-Biphenyl)-4-acetic acid, alpha-(1-hydroxycyclopentyl)-, (+)-
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Overview
Description
(1,1’-Biphenyl)-4-acetic acid, alpha-(1-hydroxycyclopentyl)-, (+)- is a complex organic compound that features a biphenyl structure with an acetic acid moiety and a hydroxycyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-4-acetic acid, alpha-(1-hydroxycyclopentyl)-, (+)- typically involves multiple steps, starting with the formation of the biphenyl core. This can be achieved through Suzuki-Miyaura coupling, which involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1,1’-Biphenyl)-4-acetic acid, alpha-(1-hydroxycyclopentyl)-, (+)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Palladium (Pd), platinum (Pt), and various acids and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(1,1’-Biphenyl)-4-acetic acid, alpha-(1-hydroxycyclopentyl)-, (+)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Mechanism of Action
The mechanism by which (1,1’-Biphenyl)-4-acetic acid, alpha-(1-hydroxycyclopentyl)-, (+)- exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors or enzymes, leading to changes in cellular signaling and metabolic processes. The exact mechanism can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1,1’-Biphenyl)-4-acetic acid: Lacks the hydroxycyclopentyl group, making it less complex.
Cyclopentyl acetic acid: Does not have the biphenyl structure, resulting in different chemical properties.
Biphenyl derivatives: Various derivatives with different functional groups can exhibit unique reactivity and applications.
Uniqueness
The uniqueness of (1,1’-Biphenyl)-4-acetic acid, alpha-(1-hydroxycyclopentyl)-, (+)- lies in its combination of the biphenyl core with the hydroxycyclopentyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
85045-80-3 |
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Molecular Formula |
C19H20O3 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-(1-hydroxycyclopentyl)-2-(4-phenylphenyl)acetic acid |
InChI |
InChI=1S/C19H20O3/c20-18(21)17(19(22)12-4-5-13-19)16-10-8-15(9-11-16)14-6-2-1-3-7-14/h1-3,6-11,17,22H,4-5,12-13H2,(H,20,21) |
InChI Key |
UBDNMXNAJIUKJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O)O |
Origin of Product |
United States |
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